N-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(2-METHYL-8-QUINOLYL)THIOUREA
Overview
Description
N-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-METHYL-8-QUINOLYL)THIOUREA is a complex organic compound that features a combination of pyrazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-METHYL-8-QUINOLYL)THIOUREA typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The iodinated pyrazole and the quinoline derivative are coupled using a thiourea derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-METHYL-8-QUINOLYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiourea derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-METHYL-8-QUINOLYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-METHYL-8-QUINOLYL)THIOUREA involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-METHYL-8-QUINOLYL)UREA: Similar structure but lacks the thiourea moiety.
N-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-METHYL-8-QUINOLYL)THIOCARBAMATE: Similar structure but contains a thiocarbamate group instead of thiourea.
Uniqueness
N-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-METHYL-8-QUINOLYL)THIOUREA is unique due to the presence of both pyrazole and quinoline moieties, which can confer specific biological activities and chemical reactivity
Properties
IUPAC Name |
4-iodo-1-methyl-N-[(2-methylquinolin-8-yl)carbamothioyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN5OS/c1-9-6-7-10-4-3-5-12(13(10)18-9)19-16(24)20-15(23)14-11(17)8-22(2)21-14/h3-8H,1-2H3,(H2,19,20,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRXRPVCMPXGPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=S)NC(=O)C3=NN(C=C3I)C)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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